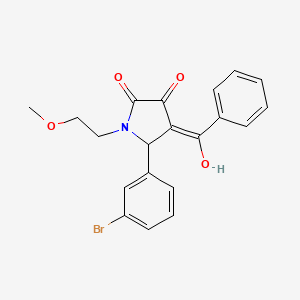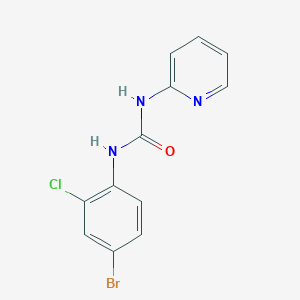![molecular formula C20H19N5 B5317525 2-(4-{1-[3-(1H-imidazol-1-yl)propyl]-1H-imidazol-2-yl}phenyl)pyridine](/img/structure/B5317525.png)
2-(4-{1-[3-(1H-imidazol-1-yl)propyl]-1H-imidazol-2-yl}phenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{1-[3-(1H-imidazol-1-yl)propyl]-1H-imidazol-2-yl}phenyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'compound X' in the research literature. In
Mecanismo De Acción
The mechanism of action of compound X is not fully understood, but it is believed to act as a modulator of protein-protein interactions and signal transduction pathways. Compound X has been shown to bind to specific receptors and enzymes, leading to changes in cellular signaling and gene expression. In neuroscience, compound X has been shown to modulate the release of neurotransmitters, such as dopamine and glutamate, and to enhance synaptic plasticity.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, compound X has been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy drugs. In biochemistry, compound X has been used to study the interactions between proteins and to identify potential drug targets. In neuroscience, compound X has been shown to enhance learning and memory and to modulate the release of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using compound X in lab experiments is its high purity and specificity. Compound X can be synthesized with high yields and purity, allowing for precise control over experimental conditions. Additionally, compound X has a well-defined structure, which makes it easy to characterize and analyze. However, one limitation of using compound X is its relatively high cost, which may limit its use in large-scale experiments. Additionally, the mechanism of action of compound X is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are many potential future directions for research on compound X. One area of interest is the development of new drug candidates based on the structure of compound X. By modifying the structure of compound X, researchers may be able to develop more potent and selective drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of compound X and its potential applications in various fields. Finally, new methods for synthesizing compound X and related compounds may be developed to reduce costs and improve yields.
Métodos De Síntesis
The synthesis of compound X involves the reaction of 2-bromo-4-(4-nitrophenyl)pyridine with 1-(3-aminopropyl)-1H-imidazole-2-carboxamide in the presence of a palladium catalyst. The resulting intermediate is then reacted with 1-(3-aminopropyl)-1H-imidazole in the presence of a copper catalyst to yield the final product. The synthesis of compound X has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
Compound X has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, compound X has shown promise as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In biochemistry, compound X has been used as a tool to study protein-protein interactions and signal transduction pathways. In neuroscience, compound X has been studied for its potential role in modulating neurotransmitter release and synaptic plasticity.
Propiedades
IUPAC Name |
2-[4-[1-(3-imidazol-1-ylpropyl)imidazol-2-yl]phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-2-9-22-19(4-1)17-5-7-18(8-6-17)20-23-11-15-25(20)13-3-12-24-14-10-21-16-24/h1-2,4-11,14-16H,3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCDPALBOZEOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C3=NC=CN3CCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS*,8aR*)-6-(3-cyclopropylpropanoyl)-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5317442.png)
![5-({[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5317447.png)
![4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride](/img/structure/B5317459.png)


![2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]acrylonitrile](/img/structure/B5317481.png)
![2-(methylthio)-5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}pyrimidine](/img/structure/B5317485.png)
![N-{4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-oxobutyl}acetamide](/img/structure/B5317497.png)
![N-benzyl-N'-[4-(2-methyl-5-oxopyrrolidin-1-yl)phenyl]sulfamide](/img/structure/B5317503.png)
![2-[4-(2-furyl)-1,3-thiazol-2-yl]-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5317508.png)
![N-methyl-1-[1-(4-morpholinyl)cyclohexyl]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5317521.png)
![4-(1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5317529.png)
![N-ethyl-2-methoxy-5-[(propylamino)sulfonyl]benzamide](/img/structure/B5317535.png)
![4-[2-(4-chlorophenyl)morpholin-4-yl]butanoic acid](/img/structure/B5317539.png)